

# JNJ-55511118 role in modulating glutamatergic neurotransmission

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An In-Depth Technical Guide on **JNJ-55511118**: A Selective Modulator of TARP-γ8-Containing AMPA Receptors in Glutamatergic Neurotransmission

Audience: Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

JNJ-55511118 is a novel, high-affinity, and selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the auxiliary subunit, Transmembrane AMPA Receptor Regulatory Protein γ-8 (TARP-γ8).[1][2][3] By specifically targeting this subclass of AMPA receptors, which are predominantly expressed in brain regions like the hippocampus, JNJ-55511118 offers a unique mechanism for modulating glutamatergic neurotransmission.[4][5] Its mode of action involves disrupting the functional interaction between the TARP-γ8 protein and the pore-forming GluA subunits of the AMPA receptor, leading to a reduction in ion channel conductance and an inhibition of excitatory signaling.[1][4][5] This technical guide provides a comprehensive overview of JNJ-55511118, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols used for its characterization.

## **Introduction: Targeting Glutamatergic Subtypes**

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors, particularly the AMPA-type, mediate the majority of fast synaptic transmission.[6] The functional diversity of AMPA receptors is significantly enhanced by their



association with various auxiliary subunits. Among these are the TARPs, which regulate receptor trafficking, localization, and channel gating properties like desensitization, deactivation, and single-channel conductance.[4][5]

TARP-y8 (also known as CACNG8) is an auxiliary protein with a distinct expression pattern, being highly enriched in the hippocampus, frontal cortex, and amygdala.[1][4] This regional specificity makes TARP-y8 an attractive therapeutic target to selectively modulate glutamatergic activity, potentially avoiding the side effects associated with non-selective AMPA receptor antagonists.[1][7] **JNJ-55511118** was developed as a selective inhibitor of this specific AMPAR-TARP complex, providing a powerful tool for both research and potential therapeutic applications in neurological disorders characterized by glutamatergic hyperactivity, such as epilepsy and addiction.[1][2][6]

### **Mechanism of Action of JNJ-55511118**

**JNJ-55511118** acts as a selective negative modulator of AMPA receptors containing the TARPy8 subunit.[8] Its mechanism is not competitive with glutamate but is instead allosteric. It functions by partially disrupting the crucial interaction between TARP-γ8 and the pore-forming GluA subunits of the AMPA receptor channel.[1][6][9] This disruption leads to several functional consequences:

- Reduced Channel Conductance: The primary effect of JNJ-55511118 is a decrease in the single-channel conductance of the AMPA receptor, which directly inhibits the peak glutamateevoked currents.[4][5][10][11]
- Altered Gating Kinetics: The compound has been shown to accelerate the kinetics of both deactivation and desensitization of the receptor.[11]
- Reversible Inhibition: JNJ-55511118 is a reversible inhibitor, allowing for dynamic modulation of synaptic activity.[12]

The binding site for **JNJ-55511118** has been identified at the interface between the M1 transmembrane region of the GluA1 subunit and the TM3/TM4 regions of the TARP-y8 protein. [10] This unique binding pocket is responsible for its high selectivity over AMPA receptors associated with other TARP subtypes.[8]

**Figure 1: JNJ-55511118** inhibits the AMPAR/TARP-y8 complex.



## **Quantitative Pharmacological Data**

The pharmacological profile of **JNJ-55511118** has been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding and Functional Potency

Parameter	Target/Assay	Value	Reference
Ki	Competition Binding	26 nM	[3][12][13]
IC50	Ca <sup>2+</sup> Flux (GluA1o + TARP-y8)	11.22 nM	[14]
IC50	Ca <sup>2+</sup> Flux (GluA1i + TARP-y8)	12.3 nM	[14]
IC50	Ca <sup>2+</sup> Flux (GluA2i + TARP-γ8)	7.41 nM	[14]
IC50	Ca <sup>2+</sup> Flux (GluA3o + TARP-y8)	38.02 nM	[14]
IC50	Ca <sup>2+</sup> Flux (GluA4o + TARP-y8)	15.85 nM	[14]
IC50	Ca <sup>2+</sup> Flux (GluA1o + TARP-γ2/3/4/7)	>10,000 nM	[14]

**Table 2: Electrophysiological and Preclinical Efficacy** 



Parameter	Assay/Model	Concentration/ Dose	Result	Reference
Peak Current	Dissociated Hippocampal Neurons	1 μΜ	Reduced to 60.7% of control	[14]
Peak Current	HEK Cells (GluA2 + TARP- y8)	1 μΜ	Reduced by ~40%	[11]
fEPSP	Hippocampal CA1 Slice	1 μΜ	Significant reduction	[14]
Anticonvulsant	Corneal Kindling (mice)	ED <sub>50</sub> = 3.7 mg/kg	Inhibition of seizures	[14]
Behavioral	Alcohol Self- Administration (mice)	1 - 10 mg/kg, p.o.	Significant decrease in alcohol intake	[1][2]
Pharmacokinetic s	Receptor Occupancy (mice/rats)	10 mg/kg, p.o.	>80% occupancy for up to 6 hours	[1]

# **Detailed Experimental Methodologies**

The characterization of **JNJ-55511118** relies on specific and robust experimental protocols. The methodologies for key assays are detailed below.

#### In Vitro Characterization

Protocol 1: Calcium Flux Assay for IC<sub>50</sub> Determination This high-throughput assay is used to measure the functional inhibition of AMPA receptors.

 Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are transiently cotransfected with plasmids encoding a specific human AMPA receptor subunit (e.g., GluA1) and human TARP-γ8.[9][14]

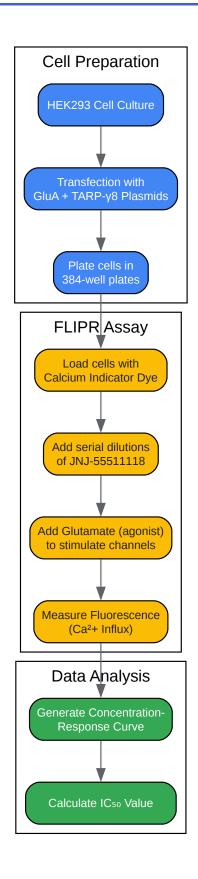
#### Foundational & Exploratory





- Cell Plating: Transfected cells are plated into 384-well microplates and cultured for 24-48 hours.[9]
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.
- Compound Addition: JNJ-55511118 is added at various concentrations to the wells.
- Fluorescence Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Basal fluorescence is measured before adding an agonist.[9]
- Agonist Stimulation: A fixed concentration of glutamate (typically EC<sub>80</sub>) is added to stimulate the receptors, and the resulting change in fluorescence (indicating Ca<sup>2+</sup> influx) is recorded in real-time.
- Data Analysis: The inhibitory effect of JNJ-55511118 is calculated relative to the control (agonist alone). The IC<sub>50</sub> value is determined by fitting the concentration-response data to a four-parameter logistic equation.





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Figure 2: Experimental workflow for the Calcium Flux Assay.

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Protocol 2: Patch-Clamp Electrophysiology This technique provides detailed information on the biophysical effects of **JNJ-55511118** on channel function.

- Cell Preparation: Recordings are performed on either HEK293 cells expressing the desired AMPAR/TARP combination or on acutely dissociated neurons (e.g., from the hippocampus).
   [4][14]
- Recording Configuration: An outside-out patch configuration is established using a glass micropipette. This isolates a small patch of the cell membrane with the extracellular side facing outwards.
- Solutions: The internal solution (in the pipette) mimics the intracellular environment, while the external solution mimics the extracellular space.
- Agonist Application: A rapid solution exchange system is used to apply a high concentration
  of glutamate (e.g., 10 mM) to the patch for a short duration (e.g., 1-2 ms for deactivation,
  100-200 ms for desensitization).[10]
- Data Acquisition: The resulting ionic current flowing through the AMPA receptors is recorded using an amplifier. Recordings are made in the presence and absence of JNJ-55511118 (1 μM) to assess its effects.[14]
- Parameter Measurement: Key parameters analyzed include peak current amplitude, weighted time constant of deactivation (τw), and extent of desensitization.

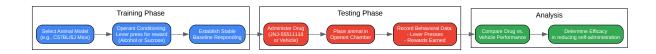
#### In Vivo Assessment

Protocol 3: Operant Alcohol Self-Administration Model This behavioral model assesses the preclinical efficacy of **JNJ-55511118** in reducing addiction-related behavior.[2][15]

- Animal Model: Male C57BL/6J mice are used.[15]
- Training: Mice are trained in operant conditioning chambers to press a lever to receive a
  reward of sweetened alcohol (e.g., 9% ethanol + 2% sucrose) or a sucrose-only control
  solution. A fixed-ratio (FR) schedule of reinforcement is typically used (e.g., FR-4, where four
  lever presses yield one reward).[15]



- Baseline: Mice undergo training until they exhibit stable responding for the reward over several weeks.[15]
- Drug Administration: **JNJ-55511118** (e.g., 0, 1, and 10 mg/kg) is administered orally (p.o.) in a randomized order approximately 1 hour before the self-administration sessions.[2][15]
- Data Collection: Key behavioral parameters are recorded by computer, including the rate of lever pressing, the total number of rewards earned, and entries into the liquid delivery trough.[15]
- Analysis: The effect of each dose of JNJ-55511118 is compared to the vehicle control to determine its impact on alcohol-seeking and consumption behavior.



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Figure 3: Workflow for in vivo behavioral assessment.

## **Conclusion and Future Directions**

**JNJ-55511118** is a highly selective and potent negative modulator of TARP-γ8-containing AMPA receptors. Its mechanism of action, centered on the allosteric disruption of the GluA-TARP interaction, provides a refined method for dampening glutamatergic neurotransmission in specific brain circuits. The robust preclinical data, demonstrating efficacy in models of epilepsy and alcohol use disorder, underscore its potential as a therapeutic agent.[2][6]

The development of **JNJ-55511118** exemplifies a promising strategy in modern neuropharmacology: targeting receptor-associated proteins to achieve greater selectivity and potentially improved therapeutic indices. Future research will likely focus on further exploring the therapeutic applications of this compound and developing other modulators that target the unique interfaces between neurotransmitter receptors and their auxiliary subunits.



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